4,4'-(Anthracene-9,10-diyl)diphenol
Overview
Description
4,4'-(Anthracene-9,10-diyl)diphenol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its fluorescent properties, making it a valuable material in various scientific and industrial applications. The presence of hydroxy groups at the 4-position on the phenyl rings enhances its chemical reactivity and photophysical characteristics .
Preparation Methods
The synthesis of 4,4'-(Anthracene-9,10-diyl)diphenol typically involves Suzuki cross-coupling reactions. The process begins with the preparation of boronic acids from the corresponding bromophenol, which is then coupled with 9,10-dibromoanthracene . The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound are not extensively documented, but the Suzuki cross-coupling reaction remains a cornerstone due to its efficiency and high yield .
Chemical Reactions Analysis
4,4'-(Anthracene-9,10-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkyl halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4'-(Anthracene-9,10-diyl)diphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4'-(Anthracene-9,10-diyl)diphenol exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is utilized in various sensing and imaging applications . The hydroxy groups play a crucial role in modulating the photophysical properties by influencing the electronic structure of the molecule .
Comparison with Similar Compounds
Similar compounds to 4,4'-(Anthracene-9,10-diyl)diphenol include:
- 9,10-Bis(3-hydroxyphenyl)anthracene
- 9,10-Bis(2-hydroxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share the anthracene core but differ in the position or type of substituents on the phenyl rings . The unique positioning of the hydroxy groups in this compound provides distinct photophysical properties, making it particularly suitable for specific applications in fluorescence-based technologies .
Properties
IUPAC Name |
4-[10-(4-hydroxyphenyl)anthracen-9-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQAOBTBQLNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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